molecular formula C7H9NO3S B15401312 2-(Aminomethyl)benzene-1-sulfonic acid CAS No. 927667-95-6

2-(Aminomethyl)benzene-1-sulfonic acid

Cat. No.: B15401312
CAS No.: 927667-95-6
M. Wt: 187.22 g/mol
InChI Key: ARPXGRXUCSVOEP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzene-1-sulfonic acid is a sulfonic acid derivative featuring a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1 and an aminomethyl group (-CH₂NH₂) at position 2. This compound combines the strong acidity of the sulfonic acid group with the nucleophilic and hydrogen-bonding capabilities of the aminomethyl moiety, making it valuable in organic synthesis, surfactant chemistry, and pharmaceutical applications.

Properties

CAS No.

927667-95-6

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(aminomethyl)benzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11)

InChI Key

ARPXGRXUCSVOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Ortho-, Meta-, and Para-Aminobenzenesulfonic Acids

These isomers differ in the position of the amino group relative to the sulfonic acid group:

  • 2-Aminobenzenesulfonic acid (o-aminobenzenesulfonic acid, CAS 88-21-1): Exhibits a melting point >300°C and is used in dye synthesis and as a biochemical reagent. Its solubility in water is moderate due to zwitterionic interactions .
  • 4-Aminobenzenesulfonic acid (sulfanilic acid): A well-characterized compound with applications in analytical chemistry (e.g., sulfa drugs). Its para-substitution enhances symmetry, improving crystallinity and stability compared to ortho derivatives .

Key Differences :

  • Acidity: The sulfonic acid group dominates acidity (pKa ~0–1 for all isomers), but steric hindrance in the ortho isomer (2-aminobenzenesulfonic acid) slightly reduces solubility in polar solvents .
  • Reactivity: The aminomethyl group in 2-(aminomethyl)benzene-1-sulfonic acid introduces additional nucleophilic sites compared to the direct amino-substituted analogs, enabling diverse derivatization pathways .

Dansyl Acid (5-(Dimethylamino)-1-naphthalenesulfonic Acid)

Dansyl acid (similarity score 0.951 to metabolite AB1 in sulfonamide studies) is a fluorescent probe with a naphthalene core. Unlike this compound, dansyl acid’s extended aromatic system enhances fluorescence, while its dimethylamino group reduces basicity compared to the primary amine in the target compound .

Dodecylbenzene Sulfonic Acid (ABS Acid)

A commercial surfactant (CAS 85536-14-7), ABS acid features a long alkyl chain (dodecyl) attached to the benzene sulfonic acid core. Its amphiphilic structure contrasts with this compound, which lacks hydrophobic alkyl chains but has a polar aminomethyl group .

Property Comparison :

Property This compound ABS Acid
Molecular Weight ~217.22 g/mol ~326.49 g/mol
Solubility High in water (polar groups) Low in water (alkyl chain)
Applications Pharmaceuticals, intermediates Detergents, emulsifiers

2-Aminothiazole Sulfonamides

Metabolite AB2 in sulfonamide studies shows structural similarity (score 0.791) to thiabendazole, a benzimidazole antifungal agent.

Table 1: Physicochemical Properties of Selected Sulfonic Acids

Compound Molecular Weight (g/mol) pKa (SO₃H) Melting Point (°C) Key Applications
This compound 217.22 ~0.5 >300 (decomposes) Pharmaceutical intermediates
2-Aminobenzenesulfonic acid 173.19 ~1.0 >300 Dyes, reagents
Dansyl acid 269.33 ~0.8 280–285 Fluorescent probes
ABS acid 326.49 ~1.2 Liquid (surfactant) Industrial detergents

Sources:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity 2-(Aminomethyl)benzene-1-sulfonic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation and amination reactions under controlled conditions. For example, o-Aminobenzenesulfonic acid (CAS 88-21-1) is synthesized via sulfonation of aniline derivatives, with purity exceeding 98.0% as validated by HPLC and titration methods. Storage at room temperature in airtight containers is critical to prevent degradation . Purity validation should include spectroscopic techniques (e.g., NMR for structural confirmation) and chromatographic methods (e.g., HPLC with UV detection) to ensure batch consistency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the sulfonic acid group (-SO₃H) and aminomethyl (-CH₂NH₂) moiety.
  • Infrared Spectroscopy (IR) : Key peaks include S=O stretching (1170–1370 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with pre-column derivatization (e.g., using 4-nitrobenzoic acid) enhances detection sensitivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 173.19 g/mol for o-Aminobenzenesulfonic acid) .

Q. How does the aminomethyl group influence the solubility and reactivity of this compound?

  • Methodological Answer : The aminomethyl group enhances water solubility via hydrogen bonding and increases nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides or aldehydes). Reactivity studies should use pH-controlled buffers (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions. Comparative studies with non-aminated analogs (e.g., benzenesulfonic acid) can isolate the group’s effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from differences in derivative functionalization (e.g., sulfonamide vs. sulfonate esters) or assay conditions (e.g., enzyme inhibition vs. cellular uptake). Systematic approaches include:

  • Meta-analysis : Cross-referencing bioactivity datasets from ChemIDplus and EPA DSSTox .
  • Controlled Replication : Standardizing assay parameters (e.g., enzyme concentration, incubation time) and using validated reference compounds (e.g., carboxypeptidase B inhibitors for enzymatic studies) .
  • Structural-Activity Relationship (SAR) Modeling : Computational tools (e.g., molecular docking) can predict binding affinities and reconcile discrepancies .

Q. What advanced chromatographic techniques are suitable for separating enantiomers of this compound derivatives?

  • Methodological Answer : Chiral separation requires derivatization with enantioselective agents. For example:

  • Pre-column Derivatization : Use 2-nitrobenzenesulfonyl chloride to form diastereomers, separable via reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) .
  • Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs (e.g., Chiralpak AD-H) achieve baseline separation under isocratic conditions .

Q. How can this compound be utilized in studying protein oxidation and aggregation mechanisms?

  • Methodological Answer : The compound’s sulfonic acid group selectively reacts with oxidized cysteine residues (e.g., forming sulfonamide bonds). Experimental design should include:

  • Oxidative Stress Induction : Treat proteins with H₂O₂ or metal-catalyzed oxidation systems.
  • Labeling and Detection : Use LC-MS/MS to identify modified residues and correlate with aggregation profiles (e.g., dynamic light scattering for aggregate size analysis) .
  • Control Experiments : Compare with non-oxidized proteins and competitive inhibitors (e.g., N-ethylmaleimide) to validate specificity .

Q. What are the challenges in scaling up synthetic protocols for this compound derivatives while maintaining enantiomeric purity?

  • Methodological Answer : Key challenges include side reactions (e.g., racemization during amination) and purification efficiency. Solutions involve:

  • Continuous Flow Reactors : Enhance reaction control and reduce batch variability.
  • Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiomer separation.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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